2,4-Dimethyl-2-eicosenoic acid is a long-chain fatty acid notable for its unique structure and biological significance. This compound is primarily derived from certain species of mycobacteria, specifically Mycobacterium smegmatis, where it plays a role in the biosynthesis of lipooligosaccharides. The compound has garnered interest due to its potential applications in biochemistry and microbiology.
The primary source of 2,4-dimethyl-2-eicosenoic acid is the mycobacterial species, particularly Mycobacterium smegmatis, which synthesizes this fatty acid through specific polyketide synthase pathways. The gene responsible for its synthesis is known as MSMEG_4727, which encodes the polyketide synthase involved in its production .
2,4-Dimethyl-2-eicosenoic acid is classified as a branched-chain fatty acid. Its chemical formula is C22H42O2, and it is categorized under unsaturated fatty acids due to the presence of a double bond in its structure.
The synthesis of 2,4-dimethyl-2-eicosenoic acid involves complex biochemical pathways within Mycobacterium smegmatis. The process begins with the activation of linear fatty acids by a fatty acyl-adenylate ligase, followed by elongation through polyketide synthases. Specifically, the polyketide synthase Pks5 catalyzes the formation of this compound from methylmalonyl-CoA and linear fatty acids .
The biosynthetic pathway includes multiple enzymatic steps:
The molecular structure of 2,4-dimethyl-2-eicosenoic acid can be represented as follows:
The primary chemical reactions involving 2,4-dimethyl-2-eicosenoic acid include:
The reactions are typically facilitated by catalysts or specific conditions such as temperature and pressure that favor either esterification or hydrogenation processes.
The mechanism of action for 2,4-dimethyl-2-eicosenoic acid primarily revolves around its role in cellular membranes and signaling pathways within mycobacterial cells. It contributes to membrane fluidity and integrity due to its branched structure.
Research indicates that branched-chain fatty acids like 2,4-dimethyl-2-eicosenoic acid can influence the physical properties of membranes, enhancing their stability under various environmental conditions .
2,4-Dimethyl-2-eicosenoic acid has several applications in scientific research:
2,4-Dimethyl-2-eicosenoic acid is a polymethyl-branched, monounsaturated long-chain fatty acid characterized by a 20-carbon backbone (eicosenoic) with methyl substituents at the C-2 and C-4 positions and a double bond at Δ2. Its systematic IUPAC name is (2E)-2,4-dimethylicos-2-enoic acid, reflecting the trans (E) configuration of the double bond, which is critical for its biological activity and structural stability [1] [7]. The molecular formula is C22H42O2, with a molecular weight of 338.32 g/mol [1]. Its lipid classification within the LIPID MAPS consortium is LMFA01020134, categorized under "Methyl branched fatty acids" (subclass FA0102) [7]. Key identifiers include:
Structurally, the methyl groups at C-2 and C-4 create steric hindrance that influences membrane fluidity and enzymatic interactions. The carboxyl group at C1 enables esterification into glycolipids, a feature essential for its integration into complex lipids like mycobacterial lipooligosaccharides (LOS) [5] [9].
Table 1: Chemical and Structural Properties of 2,4-Dimethyl-2-eicosenoic Acid
Property | Value | Source |
---|---|---|
Molecular Formula | C22H42O2 | PubChem [1] |
Molecular Weight | 338.32 g/mol | LIPID MAPS [7] |
Systematic Name | (2E)-2,4-Dimethylicos-2-enoic acid | PubChem [1] |
Lipid Category | Fatty Acyls (FA01) | LIPID MAPS [7] |
LMFA Identifier | LMFA01020134 | LIPID MAPS [7] |
Double Bond Position | Δ2 (E configuration) | BBA [5] |
The discovery of 2,4-dimethyl-2-eicosenoic acid is intertwined with investigations into mycobacterial glycolipids in the late 20th century. Initial structural studies in the 1990s identified it as a key component of pyruvylated glycolipids from Mycobacterium smegmatis [3]. Hartmann et al. (1994) first resolved its stereochemistry using nuclear magnetic resonance (NMR) and mass spectrometry, confirming the E configuration of the Δ2 double bond and the 2,4-dimethyl branching pattern [3] [5].
A breakthrough came with the identification of its biosynthetic pathway. In the 2000s, genetic studies revealed that the enzyme polyketide synthase 5 (Pks5) in M. smegmatis catalyzes the synthesis of this fatty acid. Disruption of the pks5 gene (MSMEG_4727) abolished glycolipid production, directly linking 2,4-dimethyl-2-eicosenoic acid to cell wall integrity [5] [9]. By the 2010s, research expanded to related species like Mycobacterium marinum, where orthologs of Pks5 (Pks5.1) were shown to produce analogous branched-chain fatty acids for lipooligosaccharides (LOS) [5]. This era solidified understanding of polymethyl-branched fatty acids as virulence factors in pathogenic mycobacteria.
2,4-Dimethyl-2-eicosenoic acid exhibits a restricted taxonomic distribution, predominantly found in actinobacterial species, particularly within the genus Mycobacterium. It serves as a signature component of complex cell wall glycolipids critical for bacterial survival and host interactions:
Table 2: Biological Occurrence and Function in Mycobacteria
Organism | Glycolipid Type | Role | Key Research Findings |
---|---|---|---|
Mycobacterium smegmatis | Pyruvylated glycolipids | Cell wall structural integrity | Disruption of pks5 ablates glycolipid synthesis [5] |
Mycobacterium marinum | LOS-IV | Macrophage activation; virulence factor | Required for zebrafish infection; IL-8 induction [5] |
Mycobacterium canettii | Lipooligosaccharides | Immune evasion | Polymethyl branching influences antigenic properties [5] |
This fatty acid is not reported in plants, animals, or fungi. Its absence in multicellular eukaryotes underscores its specialization as a microbial lipid. In mycobacteria, it localizes exclusively to outer membrane glycolipids, conferring hydrophobic barriers against host defenses and antibiotics [5] [9]. The enzyme PapA4 (polyketide-associated protein A4) transfers it to trehalose, completing LOS assembly [5].
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